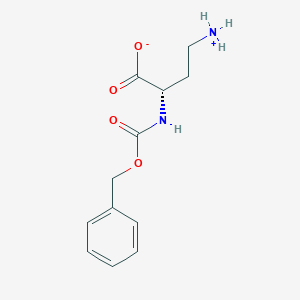
(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate
描述
Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is a coordination polymer with a complex structure involving multiple metal centers and organic ligands.
属性
IUPAC Name |
(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” typically involves the reaction of macrocyclic oxamide with polycarboxylates under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide or ethanol, and the mixture is heated to facilitate the formation of the coordination polymer .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反应分析
Types of Reactions: Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” can undergo various chemical reactions, including:
Oxidation: The metal centers in the compound can be oxidized, leading to changes in its magnetic properties.
Reduction: Reduction reactions can alter the oxidation state of the metal centers, affecting the overall structure and properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions, such as in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while substitution reactions can result in new coordination polymers with different ligands .
科学研究应用
Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-organic frameworks.
Biology: The compound’s magnetic properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to encapsulate other molecules.
Industry: The compound’s catalytic properties are being investigated for use in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals
作用机制
Comparison with Other Similar Compounds: Compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate” is unique due to its specific combination of metal centers and ligands, which confer distinct magnetic and catalytic properties. Similar compounds include other coordination polymers with different metal centers or ligands, such as those containing iron, cobalt, or nickel .
相似化合物的比较
- Coordination polymers with iron centers
- Coordination polymers with cobalt centers
- Coordination polymers with nickel centers
This detailed article provides a comprehensive overview of compound “(2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate,” covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


